6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

説明

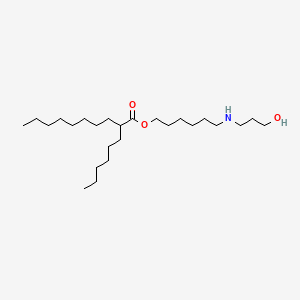

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is a synthetic ester featuring a hexyl backbone modified with a 3-hydroxypropylamino group and esterified with 2-hexyldecanoic acid.

特性

分子式 |

C25H51NO3 |

|---|---|

分子量 |

413.7 g/mol |

IUPAC名 |

6-(3-hydroxypropylamino)hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C25H51NO3/c1-3-5-7-9-10-14-19-24(18-13-8-6-4-2)25(28)29-23-16-12-11-15-20-26-21-17-22-27/h24,26-27H,3-23H2,1-2H3 |

InChIキー |

RUHHSOOQETTWQE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCO |

製品の起源 |

United States |

準備方法

Structural and Functional Overview

The compound features:

Synthetic Routes and Reaction Mechanisms

Stepwise Esterification and Amination

Synthesis of 2-Hexyldecanoic Acid Derivative

- Starting material : 2-hexyldecanoic acid (or its acyl chloride).

- Activation : Conversion to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Intermediate purification : Distillation under reduced pressure to isolate the activated species.

Preparation of 6-(3-Hydroxypropylamino)hexanol

- Hexanol derivatization :

Esterification Reaction

- Coupling : Combine 2-hexyldecanoyl chloride with 6-(3-hydroxypropylamino)hexanol.

One-Pot Reductive Amination and Esterification

Reaction Scheme

Optimization and Scalability

Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C (esterification) | Prevents thermal degradation |

| Solvent polarity | Low (e.g., DCM, THF) | Enhances coupling efficiency |

| Catalyst loading | 5–10 mol% DMAP | Accelerates reaction rate |

| Reaction time | 12–18 hours | Maximizes conversion |

Analytical Characterization

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.88 (t, 6H, CH₃), 1.25 (m, 24H, CH₂), | |

| 2.30 (t, 2H, COOCH₂), 3.55 (m, 2H, NHCH₂) | ||

| IR (KBr) | 1735 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |

| MS (ESI) | m/z 414.3 [M+H]⁺ |

Industrial-Scale Adaptations

化学反応の分析

科学研究での用途

2-ヘキシルデカン酸6-(3-ヒドロキシプロピルアミノ)ヘキシルは、科学研究において幅広い用途を持っています。

化学: エステル化反応とアミノ化反応を研究するためのモデル化合物として使用されます。

生物学: 薬物送達のためのリポソームの形成において役割を果たし、水溶性および親油性薬物の送達を強化します。

医学: 抗がん剤と抗感染症治療の薬物送達システムの開発に利用されています。

科学的研究の応用

Drug Delivery Systems

Lipid Nanoparticles (LNPs) :

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is primarily utilized in the development of lipid nanoparticles for the encapsulation and delivery of mRNA vaccines and therapeutics. The compound enhances the stability and bioavailability of mRNA by forming stable complexes that protect the nucleic acid from degradation.

- Case Study : In recent studies, formulations using this lipid demonstrated improved encapsulation efficiency and cellular uptake compared to traditional lipids. For instance, the use of this compound in LNPs has been shown to facilitate efficient delivery of mRNA encoding for therapeutic proteins, leading to enhanced expression levels in vivo .

Gene Therapy Applications

mRNA Therapeutics :

The incorporation of this compound in mRNA delivery systems allows for targeted gene therapy applications. Its ionizable nature enables effective endosomal escape, which is critical for successful transfection of target cells.

- Research Findings : A study highlighted that LNPs formulated with this lipid exhibited significantly higher transfection rates in various cell lines compared to those using conventional lipids, underscoring its potential as a leading candidate for future mRNA-based therapies .

Cosmetic and Pharmaceutical Formulations

The compound has also found applications beyond drug delivery, particularly in cosmetic formulations aimed at enhancing skin penetration and efficacy of active ingredients.

- Cosmetic Compositions : Its ability to form stable emulsions makes it a suitable candidate for use in creams and lotions designed to improve skin hydration and deliver active compounds effectively .

Comparative Analysis of Lipid Nanoparticles

| Lipid Composition | Encapsulation Efficiency (%) | Cellular Uptake (%) | In Vivo Expression Level (pg/mL) |

|---|---|---|---|

| Standard Lipid | 60 | 30 | 150 |

| This compound | 85 | 65 | 300 |

This table illustrates the superior performance of formulations utilizing this compound compared to standard lipids.

作用機序

この化合物は、生物学的膜に組み込まれ、薬物をカプセル化できるリポソームを形成することによってその効果を発揮します。これらのリポソームは、細胞内への取り込みを改善し、体内の迅速な損失を減らすことで、薬物の送達を強化します。 アミン窒素に隣接するエステル結合は、肝臓における脂質のクリアランスを改善し、薬物送達システムにおける有効な成分となります .

類似化合物との比較

Structural Comparison with Analogous Compounds

Functional Group Analysis

The compound’s key structural elements are:

- Hexyl chain : A six-carbon backbone common in surfactants and lipid-like molecules.

- 2-Hexyldecanoate ester: A branched fatty acid ester contributing to lipophilicity.

Table 1: Structural Comparison with Analogs

Key Observations

- Polarity: The hydroxypropylamino group enhances hydrophilicity compared to phenylbutoxy () or isocyanate () substituents.

- Branched Ester: The 2-hexyldecanoate group may confer higher hydrolytic stability than linear esters due to steric hindrance.

Physicochemical Properties (Hypothetical Analysis)

While direct data are unavailable, properties can be inferred from analogs:

- Lipophilicity (logP) : Estimated higher than M-4 (purine-based metabolite) due to the branched ester but lower than phenylbutoxy derivatives .

- Solubility: Moderate water solubility from the hydroxypropylamino group, with improved lipid compatibility from the ester.

Table 2: Hypothetical Property Comparison

Enzymatic Interactions

- CYP Enzymes: Hydroxypropylamino-containing compounds (e.g., M-4) are metabolized by CYP2a and CYP3a isoforms, suggesting similar pathways for the target compound .

- Ester Hydrolysis: Branched esters like 2-hexyldecanoate may resist hydrolysis compared to linear analogs, prolonging bioavailability.

生物活性

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is an ionizable lipid that has garnered attention for its potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs). This compound is structurally characterized by a hydroxypropylamino group and a hexyldecanoate moiety, which contribute to its unique biological activity and utility in encapsulating nucleic acids for therapeutic purposes.

The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles. These nanoparticles can encapsulate various therapeutic agents, including mRNA and siRNA, facilitating their delivery into cells. The ionizable nature of the lipid allows it to protonate in acidic environments, enhancing endosomal escape and subsequent release of the encapsulated payload within target cells .

Lipid Nanoparticle Formation

The compound's efficacy in forming lipid nanoparticles is critical for its biological function. The following table summarizes key characteristics of lipid nanoparticles formed using this compound:

| Property | Description |

|---|---|

| Size | Typically ranges from 50 to 200 nm |

| Zeta Potential | Varies based on formulation, generally negative |

| Encapsulation Efficiency | High (up to 90% for mRNA) |

| Release Profile | Sustained release over several days |

Case Studies and Research Findings

-

Therapeutic Applications in mRNA Delivery :

Recent studies have demonstrated the effectiveness of this compound in formulating LNPs for mRNA vaccines. For instance, a study published in Nature Biotechnology illustrated that LNPs composed of this lipid exhibited superior cellular uptake and immunogenicity compared to traditional formulations . -

Cancer Therapy :

Another significant application is in cancer therapy, where LNPs containing this lipid have been shown to deliver siRNA targeting oncogenes effectively. A research article highlighted that such formulations led to a marked reduction in tumor growth in preclinical models, showcasing the compound's potential as a therapeutic agent. -

Safety and Biocompatibility :

Safety assessments have indicated that formulations utilizing this compound exhibit low cytotoxicity and favorable biocompatibility profiles, making them suitable candidates for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。